molecular formula C22H27N3O5S B11243311 N-{2-[(2-methylpropyl)carbamoyl]phenyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-{2-[(2-methylpropyl)carbamoyl]phenyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11243311
M. Wt: 445.5 g/mol
InChI Key: RBEFHGYYVZDACW-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a benzoxazepine core, a methanesulfonyl group, and a carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring.

    Introduction of the Methanesulfonyl Group: This is achieved through sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Carboxamide Moiety: The carboxamide group is introduced via an amidation reaction, typically using an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, 5-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE
  • 5-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 5-METHANESULFONYL-N-{2-[(2-METHYLPROPYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[2-(2-methylpropylcarbamoyl)phenyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C22H27N3O5S/c1-15(2)14-23-21(26)16-8-4-5-9-17(16)24-22(27)20-12-13-25(31(3,28)29)18-10-6-7-11-19(18)30-20/h4-11,15,20H,12-14H2,1-3H3,(H,23,26)(H,24,27)

InChI Key

RBEFHGYYVZDACW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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